3-((2-Aminoethyl)carbamoyl)psoralen
Description
Properties
CAS No. |
138488-46-7 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-(2-aminoethyl)-7-oxofuro[3,2-g]chromene-6-carboxamide |
InChI |
InChI=1S/C14H12N2O4/c15-2-3-16-13(17)10-6-9-5-8-1-4-19-11(8)7-12(9)20-14(10)18/h1,4-7H,2-3,15H2,(H,16,17) |
InChI Key |
FFJJCBRZBFYGKQ-UHFFFAOYSA-N |
SMILES |
C1=COC2=CC3=C(C=C21)C=C(C(=O)O3)C(=O)NCCN |
Canonical SMILES |
C1=COC2=CC3=C(C=C21)C=C(C(=O)O3)C(=O)NCCN |
Other CAS No. |
138488-46-7 |
Synonyms |
(ae)CP 3-((2-aminoethyl)carbamoyl)psoralen |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3-((2-Aminoethyl)carbamoyl)psoralen with structurally or functionally related compounds, focusing on substituent effects, bioactivity, and chemical properties.
Structural Analogues of Psoralen
Key Observations :
- Substituent Position: Psoralen derivatives with substitutions at the 8-position (e.g., epoxygeranyloxy) exhibit direct cytotoxic activity against cancer cells, likely due to intercalation with DNA or inhibition of topoisomerases . In contrast, the 3-position substitution in 3-((2-Aminoethyl)carbamoyl)psoralen may favor interactions with proteins or membrane receptors, given the amine’s ability to form hydrogen bonds.
- Bioactivity: The aminoethylcarbamoyl group lacks direct cytotoxic data in the provided evidence.
Functional Analogues with Aminoethylcarbamoyl Groups
Key Observations :
- Aminoethyl Moieties: Compounds like 5-Methoxytryptamine and 7-Benzyloxytryptamine demonstrate the aminoethyl group’s versatility in mediating receptor interactions. For 3-((2-Aminoethyl)carbamoyl)psoralen, this group may enhance cellular uptake or enable conjugation with drug-delivery systems .
Preparation Methods
Williamson Ether Synthesis and Cyclization
A widely adopted method involves the Williamson ether synthesis between 7-hydroxycoumarin and phenacyl bromide, followed by acid-catalyzed cyclization. For example, MacLeod’s classical approach utilizes potassium carbonate as a base to facilitate ether formation, yielding a linear intermediate that undergoes cyclization in polyphosphoric acid (PPA) or under basic conditions (e.g., NaOH/EtOH). This method achieves regioselective cyclization para to the hydroxyl group, forming the angular psoralen structure.
Reaction Scheme:
-
Ether Formation:
-
Cyclization:
Yields for this two-step process typically range from 40–60%, with purity dependent on recrystallization solvents (e.g., ethanol or acetonitrile).
Functionalization at the 3-Position
Introducing the 2-aminoethylcarbamoyl group at psoralen’s 3-position requires precise activation of the hydroxyl group or direct coupling to a pre-functionalized intermediate.
Chloroformate-Mediated Carbamoylation
A common strategy involves converting the 3-hydroxyl group of psoralen into a reactive chloroformate intermediate, followed by reaction with 2-aminoethylamine.
Procedure:
-
Chloroformate Formation:
Conditions: Anhydrous dichloromethane, 0–5°C, under inert atmosphere. -
Amine Coupling:
Conditions: Triethylamine or pyridine as base, room temperature, 12–24 hours.
Yield and Purity:
Isocyanate Coupling
Alternative routes employ 2-isocyanatoethylamine to directly react with 3-hydroxypsoralen, bypassing the chloroformate step.
Procedure:
Conditions: Catalytic 4-dimethylaminopyridine (DMAP), dimethylformamide (DMF), 60°C, 8 hours.
Advantages:
-
Avoids hazardous phosgene.
-
Higher functional group tolerance.
Challenges:
-
Requires strict anhydrous conditions to prevent isocyanate hydrolysis.
Solid-Phase Conjugation Strategies
For applications in oligonucleotide cross-linking, 3-((2-aminoethyl)carbamoyl)psoralen is often conjugated to nucleic acids via solid-phase synthesis.
Phosphoramidite Chemistry
The aminoethylcarbamoyl group is introduced during oligonucleotide synthesis using a custom phosphoramidite monomer.
Steps:
-
Monomer Synthesis:
-
Oligonucleotide Assembly:
Efficiency:
-
Coupling efficiency: >98% per cycle (monitored by trityl assay).
-
Post-synthesis purification: Reverse-phase HPLC (C18 column, 0.1 M TEAA/acetonitrile gradient).
Analytical and Purification Techniques
Chromatographic Methods
-
Reverse-Phase HPLC:
-
Size-Exclusion Chromatography (SEC):
Spectroscopic Characterization
-
UV-Vis Spectroscopy:
-
Mass Spectrometry:
Challenges and Optimization
Regioselectivity in Psoralen Functionalization
Competing reactions at the 4' or 8 positions of psoralen necessitate protective group strategies. For example, transient protection of the 5-position with a silyl ether (e.g., TBSCl) during carbamoylation improves 3-position selectivity.
Stability of the Carbamoyl Linkage
The 2-aminoethylcarbamoyl group is susceptible to hydrolysis under acidic or basic conditions. Storage recommendations include lyophilized form at -20°C under argon.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Chloroformate Route | 65–75 | ≥95 | High efficiency | Phosgene toxicity |
| Isocyanate Route | 50–60 | ≥90 | Avoids phosgene | Lower yield |
| Solid-Phase Conjugation | >98 | ≥99 | Direct oligonucleotide integration | Requires specialized monomers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
